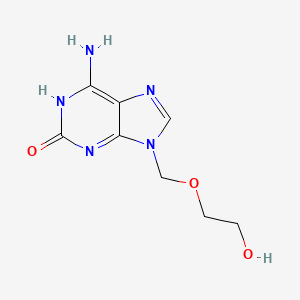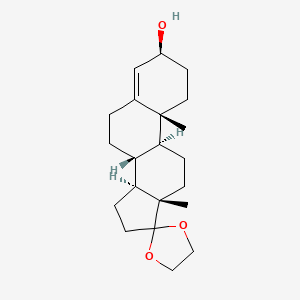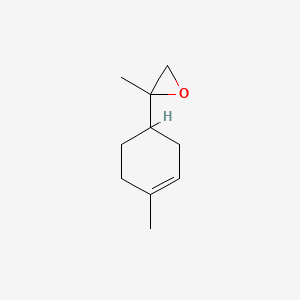
Codeine 6-Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codeine 6-Methanesulfonate: is a derivative of codeine, an opioid analgesic widely used for its pain-relieving properties. This compound is formed by the methanesulfonation of codeine, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Codeine 6-Methanesulfonate involves the reaction of codeine with methanesulfonic acid. The process typically requires a controlled environment to ensure the purity and yield of the final product. The reaction is carried out by dissolving codeine in a suitable solvent, such as methanol or ethanol, and then adding methanesulfonic acid. The mixture is stirred at a specific temperature, usually around 60°C, to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .
化学反応の分析
Types of Reactions: Codeine 6-Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of the methanesulfonate group with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature around 40°C.
Reduction: Sodium borohydride, temperature around 25°C.
Substitution: Nucleophilic reagents, temperature around 60°C.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Codeine 6-Methanesulfonate is used as a reference standard in analytical chemistry for the quantification of codeine derivatives in various samples. It is also used in the synthesis of other opioid derivatives for research purposes .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of codeine derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the metabolism of opioids .
Medicine: Medically, this compound is used in the formulation of pain-relief medications. Its enhanced solubility and stability make it a preferred choice for injectable formulations .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. Its properties are leveraged to create formulations with improved bioavailability and efficacy .
作用機序
Codeine 6-Methanesulfonate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of the compound. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .
類似化合物との比較
Codeine: The parent compound, widely used for pain relief.
Morphine: A more potent opioid analgesic derived from codeine.
Codeine 6-Glucuronide: A metabolite of codeine with similar analgesic properties.
Uniqueness: Codeine 6-Methanesulfonate is unique due to its enhanced solubility and stability compared to codeine and its derivatives. These properties make it suitable for specific pharmaceutical applications, particularly in injectable formulations where solubility is a critical factor .
特性
CAS番号 |
22952-80-3 |
|---|---|
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC名 |
[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |
InChI |
InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |
InChIキー |
VZMWUVNHCHKXJT-QBQAKCNGSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
